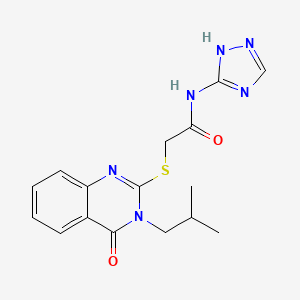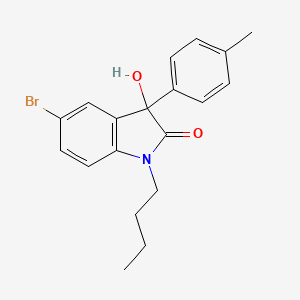![molecular formula C27H21F3N2O3 B2491574 (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one CAS No. 956923-16-3](/img/structure/B2491574.png)
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regiospecific reactions, where the identification of the correct regioisomer can be challenging without sophisticated techniques like single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) described the synthesis of a pyrazole derivative, highlighting the regiospecific nature of such syntheses and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods and crystallographic techniques. Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on Schiff base ligands related to pyrazole, providing insight into their tautomeric equilibria and crystal structure parameters (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, contributing to their chemical diversity and utility in synthetic chemistry. For example, Prabhuswamy et al. (2016) discussed the synthesis of a pyrazole-carboxamide derivative through a reaction involving prop-2-en-1-one and semicarbazide, illustrating the reactivity of these compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their crystallization and conformational behavior, can significantly influence their chemical reactivity and potential applications. Trilleras et al. (2005) reported on the hydrogen-bonded chains in a related pyrazole derivative, highlighting how these interactions affect the compound's physical state and packing in the crystal lattice (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their reactivity, electronic structure, and bonding interactions, are central to understanding their behavior in various chemical contexts. Sivakumar et al. (2020) performed a molecular spectroscopic assembly and antimicrobial potential analysis on a pyrazole derivative, using density functional theory (DFT) to optimize the molecule's energy level and predict its reactivity and stability (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Bandgar et al. (2009) introduced a series of pyrazole chalcones synthesized via Claisen-Schmidt condensation, evaluating their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds demonstrated significant inhibitory effects on IL-6, DPPH free radical scavenging activity, and antimicrobial properties against pathogenic bacteria and fungi, indicating potential as lead compounds for drug discovery (Bandgar, S. S. Gawande, R. Bodade, N. M. Gawande, & C. Khobragade, 2009).
Spectroscopic and Crystallographic Investigations
Hayvalı et al. (2010) prepared and characterized Schiff base ligands derived from 4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exploring tautomeric equilibria and crystal structure to understand their chemical behavior and potential applications in materials science or coordination chemistry (Hayvalı, H. Unver, & I. Svoboda, 2010).
Medicinal Potentials of Pyrazole Derivatives
Research by Chennapragada and Palagummi (2018) focused on the synthesis of novel oxadiazole scaffolds derived from 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole, assessing their antimicrobial and antioxidant activities. This study highlights the therapeutic potential of these derivatives in developing new antimicrobial and antioxidant agents (Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
Photophysical and Chemosensor Applications
Khan (2020) synthesized a compound incorporating 3,4-dimethoxyphenyl and pyrazole units, examining its photophysical properties and potential as a fluorescent chemosensor for Fe3+ detection. The study demonstrates the compound's capability for solvatochromism and its application in detecting critical micelle concentration of surfactants, showcasing its utility in environmental and analytical chemistry (Salman A. Khan, 2020).
Eigenschaften
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3/c1-34-24-14-12-19(16-25(24)35-2)26-20(17-32(31-26)22-9-4-3-5-10-22)11-13-23(33)18-7-6-8-21(15-18)27(28,29)30/h3-17H,1-2H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOQVCFCKYSBSG-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
